

2-Ethylbenzimidazole CAS number 1848-84-6 properties

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Compound of Interest

Compound Name: 2-Ethylbenzimidazole

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An In-depth Technical Guide to **2-Ethylbenzimidazole** (CAS 1848-84-6)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **2-Ethylbenzimidazole**, a key heterocyclic scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes core chemical principles with practical applications, emphasizing experimental causality and validated methodologies.

Introduction and Molecular Overview

2-Ethylbenzimidazole (CAS No. 1848-84-6) is an organic compound featuring a bicyclic structure where a benzene ring is fused to an imidazole ring.^[1] An ethyl group is substituted at the C2 position of the imidazole moiety.^[1] This "privileged structure," analogous to naturally occurring purines, allows it to interact with a wide array of biopolymers, making it a cornerstone building block in medicinal chemistry.^{[2][3]} Its inherent chemical properties, including proton-donating and -accepting capabilities, also make it a valuable ligand in coordination chemistry and materials science.^{[1][4]}

Key Molecular Identifiers:

- IUPAC Name: 2-ethyl-1H-benzimidazole^{[5][6]}
- Molecular Formula: C₉H₁₀N₂^{[7][8]}

- Molecular Weight: 146.19 g/mol [5][7]
- Canonical SMILES: CCC1=NC2=CC=CC=C2N1[6][7]
- InChIKey: QHCCOYAKYCWDOJ-UHFFFAOYSA-N[1][7]

Physicochemical Properties

2-Ethylbenzimidazole typically presents as a white to light yellow crystalline solid.[1][9][10] Its physical characteristics are critical for determining appropriate solvents, reaction conditions, and purification techniques.

Property	Value	Source(s)
CAS Number	1848-84-6	[7][8]
Melting Point	174–176.5 °C	[8][9][10]
Boiling Point	~341.2 °C at 760 mmHg	[8]
Density	~1.14 g/cm ³	[8]
Appearance	White to off-white crystalline solid/powder	[1][10]
pKa	6.18 (at 25°C)	[9]
Solubility	Soluble in methanol and other organic solvents; slightly soluble in water.[1][9][11]	
XLogP3	2.1	[5][8]

Synthesis Methodologies: Principles and Protocols

The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. The primary strategy involves the condensation and subsequent oxidative cyclization of an o-phenylenediamine with an aldehyde or carboxylic acid derivative. Modern protocols prioritize efficiency, yield, and environmental sustainability.

Core Principle: The Phillips Condensation and Modern Variants

The classical approach, the Phillips condensation, involves reacting o-phenylenediamine with a carboxylic acid under harsh dehydrating conditions.^[12] However, a more versatile and common laboratory-scale method utilizes aldehydes. This pathway involves two key steps:

- **Schiff Base Formation:** The diamine condenses with an aldehyde (in this case, propanal) to form a Schiff base intermediate.
- **Oxidative Cyclization:** This intermediate undergoes an intramolecular cyclization followed by oxidation (dehydrogenation) to form the stable aromatic benzimidazole ring.

Various catalytic and oxidative systems have been developed to drive this transformation under milder conditions with higher yields.^{[13][14][15]}

Experimental Protocol: Photocatalytic Synthesis

This protocol, adapted from modern literature, offers an environmentally benign approach using a photocatalyst and visible light, avoiding harsh reagents.^[15]

Objective: To synthesize **2-Ethylbenzimidazole** from o-phenylenediamine and propanal.

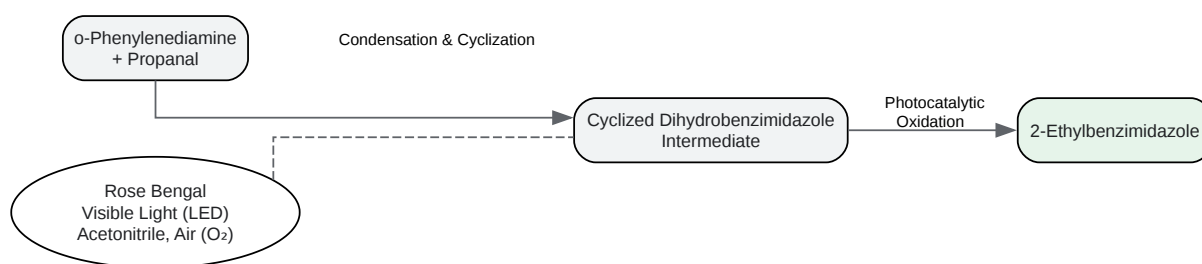
Materials:

- o-Phenylenediamine (1.0 mmol, 108.1 mg)
- Propanal (1.0 mmol, 58.1 mg, ~72 μ L)
- Rose Bengal (photocatalyst, 0.02 mmol, ~20 mg)
- Acetonitrile (10 mL)
- 30 mL clear glass vial with magnetic stir bar
- 11W LED bulb or similar visible light source

Step-by-Step Procedure:

- **Reaction Setup:** In the 30 mL glass vial, combine o-phenylenediamine (1.0 mmol), acetonitrile (10 mL), and Rose Bengal (2 mol%). Add a magnetic stir bar.
- **Addition of Aldehyde:** Add propanal (1.0 mmol) to the mixture.
- **Initiation of Reaction:** Place the vial, open to the air, next to the 11W LED bulb within a photochemical reactor box or a foil-lined beaker to maximize light exposure.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed.
- **Work-up and Isolation:** Upon completion, evaporate the acetonitrile under reduced pressure. The resulting residue can be purified via column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield pure **2-Ethylbenzimidazole**.

Causality: The choice of a photocatalyst like Rose Bengal allows the reaction to proceed under mild conditions.[15] The catalyst, upon absorbing visible light, facilitates the oxidative dehydrogenation of the cyclized intermediate using atmospheric oxygen as the terminal oxidant, making the process highly efficient and green.[12][15]



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Caption: Photocatalytic synthesis of **2-Ethylbenzimidazole**.

Spectroscopic Characterization

Structural elucidation of **2-Ethylbenzimidazole** relies on standard spectroscopic techniques.

- ^1H NMR: A typical proton NMR spectrum (in a solvent like DMSO- d_6) would show:
 - A triplet signal for the methyl ($-\text{CH}_3$) protons of the ethyl group.
 - A quartet signal for the methylene ($-\text{CH}_2$) protons of the ethyl group.
 - Multiplet signals in the aromatic region corresponding to the four protons on the benzene ring.
 - A broad singlet for the N-H proton of the imidazole ring, which may be exchangeable with D_2O .
- ^{13}C NMR: The carbon spectrum provides confirmation of the carbon framework:
 - Signals for the two carbons of the ethyl group.
 - Signals for the aromatic carbons, which may show symmetry-dependent equivalence.
 - A characteristic downfield signal for the C2 carbon of the imidazole ring, directly bonded to two nitrogen atoms.[\[16\]](#)
- Infrared (IR) Spectroscopy: The FT-IR spectrum (KBr pellet) reveals key functional groups:
 - A broad absorption band in the $3200\text{--}3500\text{ cm}^{-1}$ region, characteristic of the N-H stretching vibration.[\[17\]](#)[\[18\]](#)
 - C-H stretching vibrations (aromatic and aliphatic) typically appear around $2900\text{--}3100\text{ cm}^{-1}$.[\[18\]](#)
 - Strong absorption bands in the $1400\text{--}1650\text{ cm}^{-1}$ range are attributed to C=N and aromatic C=C stretching vibrations.[\[17\]](#)
- Mass Spectrometry (MS): Electron ionization mass spectrometry shows:
 - A molecular ion peak $[\text{M}]^+$ at $m/z = 146$.[\[5\]](#)
 - A prominent base peak at $m/z = 145$, corresponding to the loss of a single hydrogen atom ($[\text{M}-\text{H}]^+$), resulting in a stable cation.[\[5\]](#)

- A significant peak at $m/z = 131$, resulting from the loss of a methyl group ($[M-CH_3]^+$).[\[5\]](#)

Chemical Reactivity and Applications

The chemical behavior of **2-Ethylbenzimidazole** is dictated by its fused heterocyclic structure.

Reactivity Profile

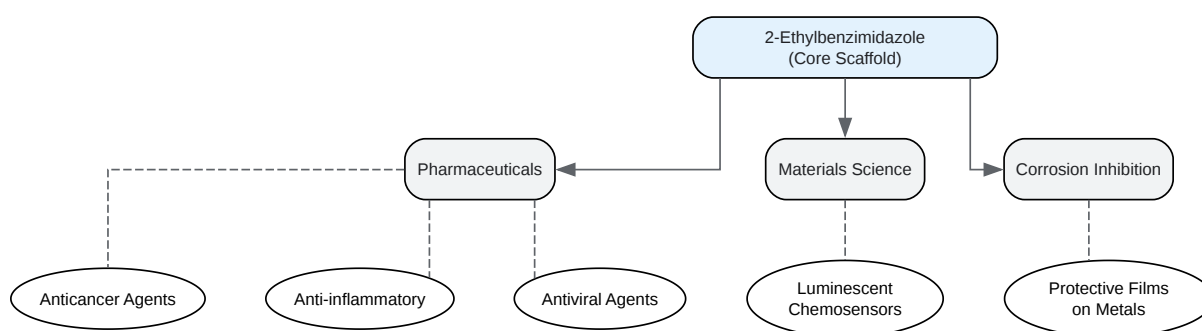
- **Basicity:** The lone pair of electrons on the sp^2 -hybridized nitrogen atom of the imidazole ring imparts basic properties, allowing it to form salts with acids.[\[1\]](#)
- **N-Substitution:** The N-H proton is acidic and can be readily deprotonated by a base, allowing for alkylation or acylation at the N1 position to generate 1,2-disubstituted benzimidazole derivatives.[\[19\]](#)
- **Coordination Chemistry:** As a monodentate or bidentate ligand, it coordinates with various metal ions (e.g., Co(II), Cu(II), Cd(II)) through its nitrogen atoms to form stable metal complexes.[\[1\]](#)[\[2\]](#) This property is exploited in the development of chemosensors and catalysts.[\[2\]](#)[\[6\]](#)

Key Applications

2-Ethylbenzimidazole is rarely an end-product but serves as a crucial intermediate in several high-value applications.

- **Pharmaceutical Drug Development:** The benzimidazole scaffold is central to numerous FDA-approved drugs.[\[2\]](#) **2-Ethylbenzimidazole** is a precursor for synthesizing compounds investigated for a range of pharmacological activities, including:
 - **Anticancer Agents:** Derivatives have been explored as inhibitors of enzymes crucial for cancer cell proliferation, such as topoisomerases and kinases.[\[2\]](#)[\[19\]](#)
 - **Anti-inflammatory and Analgesic Agents:** The core structure can interact with enzymes like cyclooxygenases (COXs).[\[3\]](#)
 - **Antiviral and Antimicrobial Agents:** The scaffold is a known pharmacophore in the design of agents targeting viruses like HIV and various bacteria.[\[2\]](#)

- **Materials Science:** Its ability to form coordination polymers makes it a building block for luminescent materials. These materials can function as highly sensitive and selective chemosensors for detecting metal ions (e.g., Fe^{3+}) or organic molecules.[2]
- **Corrosion Inhibition:** Benzimidazole derivatives, including **2-Ethylbenzimidazole**, are effective corrosion inhibitors for metals like steel in acidic environments. They function by adsorbing onto the metal surface, forming a protective film that blocks the corrosive agents. [6]



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Caption: Applications derived from the **2-Ethylbenzimidazole** scaffold.

Safety and Handling

2-Ethylbenzimidazole is considered a hazardous chemical and requires careful handling in a laboratory setting.

- GHS Hazard Classification:
 - Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5]
 - Skin Irritation (Category 2): Causes skin irritation.[5]
 - Serious Eye Damage (Category 1): Causes serious eye damage.[5]

- Specific Target Organ Toxicity — Single Exposure (Category 3): May cause respiratory irritation.[5]
- Handling Precautions:
 - Use only in a well-ventilated area, preferably under a chemical fume hood.[20]
 - Wear appropriate Personal Protective Equipment (PPE), including safety goggles with side shields, chemical-resistant gloves, and a lab coat.[11][20]
 - Avoid breathing dust. Prevent contact with skin, eyes, and clothing.[11]
 - Wash hands thoroughly after handling.[20]
- Storage:
 - Store in a tightly closed container in a dry, cool, and well-ventilated place.[9][20]
 - Keep away from strong oxidizing agents.[20]
- Disposal:
 - Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[11]

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